molecular formula C14H20N4O5S B2660902 1-(3-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1219844-38-8

1-(3-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2660902
CAS No.: 1219844-38-8
M. Wt: 356.4
InChI Key: PWOSTTKGIKYNLH-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as the basis for the nucleic acids, DNA and RNA .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions. The specific reactions would depend on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as the presence of functional groups, the size and shape of the molecule, and its charge distribution would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrimidine derivatives are used as anticancer drugs and work by inhibiting the synthesis of DNA .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its structure for increased activity or reduced side effects, and testing its efficacy in preclinical and clinical trials .

Properties

IUPAC Name

1-[3-(4-cyclopropylsulfonylpiperazin-1-yl)-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S/c19-12-3-5-17(14(21)15-12)6-4-13(20)16-7-9-18(10-8-16)24(22,23)11-1-2-11/h3,5,11H,1-2,4,6-10H2,(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSTTKGIKYNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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